molecular formula C5H6F2O4 B6251588 2-(2,2-difluoroethyl)propanedioic acid CAS No. 1204333-56-1

2-(2,2-difluoroethyl)propanedioic acid

Cat. No.: B6251588
CAS No.: 1204333-56-1
M. Wt: 168.10 g/mol
InChI Key: NKZBZNQXINMDII-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)propanedioic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms on the ethyl group attached to a propanedioic acid (also known as malonic acid) backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties imparted by the fluorine atoms.

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination: One common method involves the direct fluorination of ethyl propanedioate using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2).

  • Halogen Exchange: Another approach is halogen exchange reactions where a suitable halogenated precursor, such as 2,2-difluoroethyl chloride, is reacted with a base to form the desired product.

  • Electrophilic Addition: Electrophilic addition of difluoroethylene to malonic acid derivatives can also be employed to synthesize this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the batch process is often used, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.

  • Continuous Flow Process: Continuous flow chemistry can also be employed for the large-scale production of this compound, offering advantages in terms of efficiency and control over reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of fluorine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as this compound anhydride.

  • Reduction Products: Reduced forms such as 2-(2,2-difluoroethyl)propanol.

  • Substitution Products: Substituted derivatives such as amides and esters.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, derivatives of 2-(2,2-difluoroethyl)propanedioic acid are being investigated for their potential as orexin receptor antagonists. These compounds have shown efficacy in treating conditions related to appetite regulation and sleep disorders. Research indicates that specific derivatives exhibit high selectivity for the orexin-1 receptor (OX1R), making them promising candidates for drug development aimed at managing obesity and addiction disorders .

1.2. Case Studies on Orexin Receptor Antagonists
A study highlighted the synthesis of N-(2,2-difluoroethyl)-N-[(pyrimidinylamino)propanyl]arylcarboxamide derivatives, which demonstrated potent antagonistic activity against OX1R. These compounds were characterized by favorable pharmacokinetic properties such as stability in human liver microsomes and low efflux rates in MDCK cells, indicating their potential for therapeutic use in treating substance abuse and eating disorders .

Agrochemical Applications

2.1. Intermediates for Agrochemicals
The compound is also utilized as an intermediate in the synthesis of agrochemical active ingredients. The ability to modify its structure allows for the development of new herbicides and pesticides that can target specific agricultural pests while minimizing environmental impact .

2.2. Research Findings
Research has indicated that derivatives synthesized from this compound can enhance the efficacy of existing agrochemicals by improving their selectivity and reducing toxicity to non-target organisms .

Material Science Applications

3.1. Fluorinated Polymers
In material science, this compound is explored as a precursor for fluorinated polymers. These materials are known for their unique properties such as chemical resistance and thermal stability, making them suitable for high-performance applications in coatings and electronics .

3.2. Production of Fluorinated Methacrylates
The compound has been identified as an intermediate in the production of 2,2-difluoroethyl methacrylate, which is essential for synthesizing fluorine-containing polymers used in various industrial applications .

Data Summary

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsOrexin receptor antagonistsHigh selectivity and stability; potential for obesity treatment
AgrochemicalsIntermediate for herbicides/pesticidesEnhanced efficacy and reduced toxicity
Material SciencePrecursor for fluorinated polymersUnique properties suitable for coatings/electronics
Production of fluorinated methacrylatesImportant for industrial applications

Mechanism of Action

The mechanism by which 2-(2,2-difluoroethyl)propanedioic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the fluorine atoms can enhance the binding affinity of the compound to biological targets, leading to improved efficacy. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Difluoroethyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of propanedioic acid.

  • 2,2-Difluoroethyl trifluoromethanesulfonate: Another fluorinated compound with a trifluoromethanesulfonate group.

  • 2,2-Difluoroethanol: A related compound with a hydroxyl group instead of carboxylic acid groups.

Uniqueness:

  • Enhanced Stability: The presence of fluorine atoms in 2-(2,2-difluoroethyl)propanedioic acid provides enhanced chemical and thermal stability compared to non-fluorinated analogs.

  • Increased Reactivity: The fluorine atoms can increase the reactivity of the compound in certain chemical reactions, making it a valuable intermediate in organic synthesis.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in the field of chemistry and beyond.

Biological Activity

2-(2,2-Difluoroethyl)propanedioic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the difluoroethyl group can significantly influence the compound's interaction with biological targets, enhancing its binding affinity and modulating various biological functions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a propanedioic acid backbone with a difluoroethyl substituent. This structure is significant for its biological interactions, as the difluoroethyl group can enhance lipophilicity and influence receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethyl moiety enhances the compound's binding affinity to certain targets, thereby modulating their activity. The potential for hydrogen bonding due to the carboxylic acid groups further influences its pharmacodynamics.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been suggested that the difluoroethyl group may enhance receptor selectivity and potency, particularly in neuropeptide signaling pathways such as orexin receptors .
  • Pharmacokinetics : Studies indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles, including stability in liver microsomes and low efflux ratios in cell models .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • OX1R Antagonism : Research has shown that derivatives containing the difluoroethyl group exhibit high potency as OX1R antagonists. These compounds demonstrated selectivity over OX2 receptors and favorable metabolic stability .
  • Cocrystal Formation : A study on cocrystals formed from related compounds indicated that such modifications can enhance solubility and bioavailability without compromising stability. This suggests that this compound could similarly benefit from cocrystallization techniques .
  • Comparative Pharmacology : In comparative studies with other fluorinated compounds, it was found that the introduction of difluoromethyl groups often resulted in increased biological activity due to enhanced receptor interactions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationHigh potency as OX1R antagonists; selectivity over OX2R
PharmacokineticsStability in liver microsomes; low efflux ratios
SolubilityImproved solubility through cocrystal formation

Properties

CAS No.

1204333-56-1

Molecular Formula

C5H6F2O4

Molecular Weight

168.10 g/mol

IUPAC Name

2-(2,2-difluoroethyl)propanedioic acid

InChI

InChI=1S/C5H6F2O4/c6-3(7)1-2(4(8)9)5(10)11/h2-3H,1H2,(H,8,9)(H,10,11)

InChI Key

NKZBZNQXINMDII-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(F)F

Purity

95

Origin of Product

United States

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